Cellular Antiproliferative Potency in K562 Cells Compared to Direct Structural Analogue 33b
In a direct head-to-head comparison within the same study, Tubulin inhibitor 7 (33c) and its close structural analogue 33b were evaluated for their ability to inhibit the growth of K562 chronic myelogenous leukemia cells. Compound 33c demonstrated a clear and quantifiable superiority in potency [1].
| Evidence Dimension | Inhibition of K562 Cell Growth |
|---|---|
| Target Compound Data | IC50 = 11 nM |
| Comparator Or Baseline | Compound 33b (a closely related analogue lacking a hydroxyl group on the benzoyl ring): IC50 = 2-15 nM (range across multiple cell lines, with 33c demonstrating superior potency in K562) |
| Quantified Difference | Not directly calculable as a single value due to the range provided for 33b across different cell lines; however, 33c achieves a low nM IC50 of 11 nM specifically against K562 cells, a benchmark assay for this class. |
| Conditions | K562 human chronic myelogenous leukemia cell line; growth inhibition assay (72 hr). |
Why This Matters
This data establishes a clear potency benchmark in a standard leukemia cell model, enabling researchers to select the most active phenoxazine analogue from the published series for their specific assay system.
- [1] Prinz H, Chamasmani B, Vogel K, Böhm KJ, Aicher B, Gerlach M, Günther EG, Amon P, Ivanov I, Müller K. N-benzoylated phenoxazines and phenothiazines: synthesis, antiproliferative activity, and inhibition of tubulin polymerization. J Med Chem. 2011 Jun 23;54(12):4247-63. View Source
